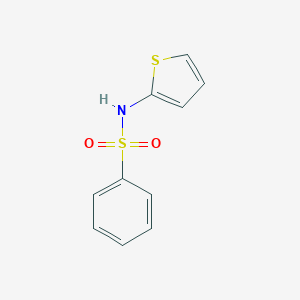

N-(thiophen-2-yl)benzenesulfonamide

説明

N-(Thiophen-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a thiophene ring directly attached to the sulfonamide nitrogen. This compound belongs to a class of heterocyclic molecules extensively studied for their pharmacological properties, particularly anticancer and antibacterial activities. Its structure combines the electron-rich thiophene moiety with the sulfonamide group, which is known to enhance bioavailability and target specificity in drug design .

特性

CAS番号 |

13053-76-4 |

|---|---|

分子式 |

C10H9NO2S2 |

分子量 |

239.3 g/mol |

IUPAC名 |

N-thiophen-2-ylbenzenesulfonamide |

InChI |

InChI=1S/C10H9NO2S2/c12-15(13,9-5-2-1-3-6-9)11-10-7-4-8-14-10/h1-8,11H |

InChIキー |

YWGXNSNKBVOMJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |

正規SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CS2 |

同義語 |

Benzenesulfonamide, N-2-thienyl- (7CI,8CI,9CI) |

製品の起源 |

United States |

類似化合物との比較

Core Structural Variations

The compound’s analogues differ primarily in substituents on the benzene ring, thiophene modifications, or additional heterocyclic moieties. Key structural comparisons include:

Anticancer Activity

Key findings include:

Key Insight: Conjugation of thiophene with enaminone and pyrimidine/pyridine groups (e.g., compounds 28, 8) enhances cytotoxicity by 3-fold compared to doxorubicin, likely due to improved DNA intercalation and topoisomerase inhibition .

Antibacterial Activity

Against E. coli, derivatives with thiazole (59) or pyrimidine (10) substituents exhibit MIC values of 12–25 µg/mL, outperforming simpler analogues .

Mechanistic and Computational Insights

- Docking Studies: Compounds like (Z)-N-(4-methylpyrimidin-2-yl)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)benzenesulfonamide (10) show strong binding to EGFR and HER2 kinases, explaining their anticancer efficacy .

- NLO Properties: Schiff base derivatives (e.g., (E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide) exhibit nonlinear optical behavior, suggesting utility in photodynamic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。